4-Dimethylphosphoryl-1,2-oxazol-5-amine
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Overview
Description
4-Dimethylphosphoryl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C5H11N2O2P. It is known for its unique structure, which includes a phosphoryl group attached to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylphosphoryl-1,2-oxazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylphosphoryl chloride with 1,2-oxazole-5-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylphosphoryl-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
4-Dimethylphosphoryl-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Dimethylphosphoryl-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylphosphoryl-1,2-oxazole: Lacks the amine group, resulting in different reactivity and applications.
1,2-Oxazol-5-amine: Lacks the phosphoryl group, leading to different chemical properties and biological activities.
Dimethylphosphoryl-1,2-oxazole: Similar structure but different functional groups, affecting its reactivity and applications.
Uniqueness
4-Dimethylphosphoryl-1,2-oxazol-5-amine is unique due to the presence of both the phosphoryl and amine groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds .
Properties
IUPAC Name |
4-dimethylphosphoryl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2O2P/c1-10(2,8)4-3-7-9-5(4)6/h3H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMGNMVAGPXQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(ON=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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